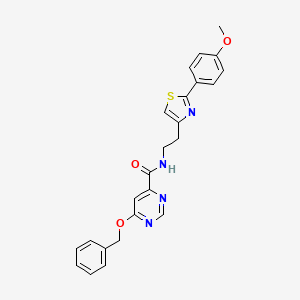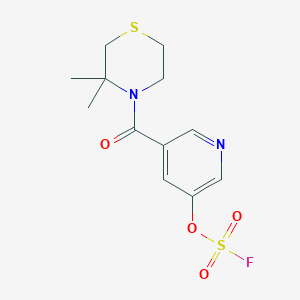
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine, also known as FST, is a chemical compound that has been extensively studied for its potential applications in scientific research. FST is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine's mechanism of action is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX, as mentioned above. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall effects.
Biochemical and Physiological Effects:
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have a wide range of biochemical and physiological effects, including inhibition of carbonic anhydrase IX, anti-inflammatory effects, and antioxidant effects. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is its versatility and wide range of potential applications in scientific research. However, one limitation of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is its relatively high cost, which may limit its use in some experiments.
Orientations Futures
There are numerous potential future directions for research involving 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine. For example, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be further studied for its potential applications in treating neurodegenerative diseases. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be used in combination with other drugs or therapies to enhance their effectiveness. Finally, the mechanism of action of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be further elucidated to better understand its overall effects.
In conclusion, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is a valuable tool for scientific research with a wide range of potential applications. Its inhibition of carbonic anhydrase IX, anti-inflammatory and antioxidant effects, and neuroprotective properties make it a promising compound for further study. Future research could focus on exploring its potential applications in treating neurodegenerative diseases and elucidating its mechanism of action.
Méthodes De Synthèse
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine can be synthesized using a variety of methods, including the reaction of 5-fluoropyridine-3-carboxylic acid with thiomorpholine and sulfonyl chloride. The resulting compound can then be purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been used in numerous scientific studies to investigate its potential applications in various fields. For example, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to inhibit the activity of a specific enzyme called carbonic anhydrase IX, which is overexpressed in several types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy.
Propriétés
IUPAC Name |
4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S2/c1-12(2)8-20-4-3-15(12)11(16)9-5-10(7-14-6-9)19-21(13,17)18/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMLSFCNKOJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


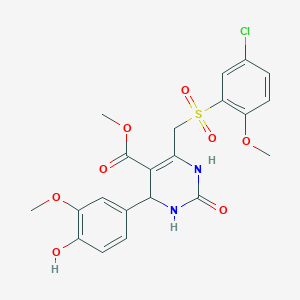
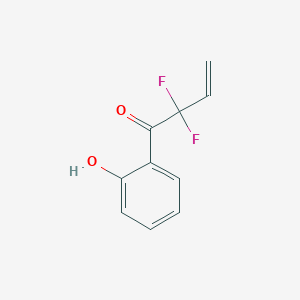


![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)
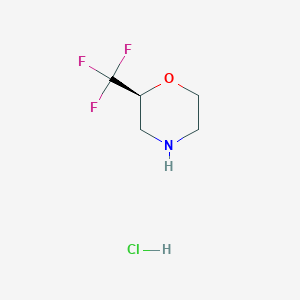
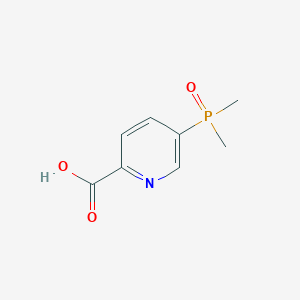
![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B2881779.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2881780.png)
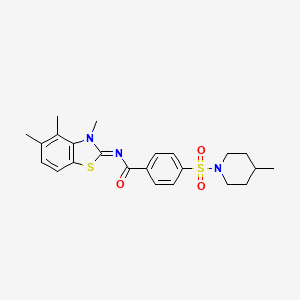
![(E)-4-(Dimethylamino)-N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-enamide](/img/structure/B2881785.png)
